SU11274

Kinase selectivity Off-target profiling c-Met

Investigators studying c-Met-driven cancers often encounter confounding off-target effects from multi-kinase inhibitors. SU11274 is a selective, ATP-competitive c-Met inhibitor (IC50 10-20 nM) delivering >50-fold selectivity over Flk and >500-fold over FGFR-1, c-src, PDGFRβ, and EGFR. • Unique intrinsic fluorescence (488 nm excitation) enables direct visualization of endoplasmic reticulum accumulation without chemical modification. • Well-characterized mutant sensitivity profile: H1112L, V1110I, V1238I, V1206L (IC50 0.15-1.5 μM). • Validated autophagy induction in gastric cancer models at 0.8-1 μM via Met/mTOR/ULK1 signaling. Supplied with full analytical documentation. Global shipping available.

Molecular Formula C28H30ClN5O4S
Molecular Weight 568.1 g/mol
CAS No. 658084-23-2
Cat. No. B1681149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU11274
CAS658084-23-2
Synonyms((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)
SU 11274
SU11274
Molecular FormulaC28H30ClN5O4S
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
InChIInChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
InChIKeyFPYJSJDOHRDAMT-KQWNVCNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU11274 Overview


SU11274 (PKI-SU11274) is a small-molecule pyrrole-indolinone compound that functions as a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 10–20 nM in cell-free biochemical assays [1]. It exhibits greater than 50-fold selectivity for c-Met over Flk (KDR/VEGFR2) and more than 500-fold selectivity versus other tyrosine kinases including FGFR-1, c-src, PDGFRβ, and EGFR [2]. The compound has been characterized in peer-reviewed studies as a tool for investigating c-Met-dependent signaling, proliferation, migration, and apoptosis in cancer models .

c-Met-selective ATP-competitive kinase inhibitor tool compound
Reported selectivity window over VEGFR2 and multiple tyrosine kinases (FGFR-1, PDGFRβ, EGFR)
Peer-reviewed characterization in cancer models: c-Met signaling, proliferation, migration, apoptosis

SU11274 Irreplaceability in c-Met Research


Despite belonging to the same c-Met inhibitor class, SU11274, PHA-665752, and crizotinib exhibit fundamentally different selectivity profiles, potency ranges, and subcellular distribution behaviors that preclude interchangeable use in research protocols. SU11274 demonstrates a unique fluorescence property enabling direct visualization of its endoplasmic reticulum accumulation [1], a feature not shared by PHA-665752 or crizotinib. Additionally, SU11274 retains activity against specific c-Met mutants (V1110I, V1238I, H1112L, V1206L) with distinct IC50 values ranging from 0.15 to 1.5 μM [2], whereas the mutation sensitivity profiles of PHA-665752 and crizotinib differ substantially. These compound-specific characteristics directly impact experimental reproducibility and biological interpretation, making generic substitution scientifically invalid.

Selectivity profile and target engagement differ from PHA-665752 and crizotinib; direct substitution may alter experimental outcomes.
ER accumulation and intrinsic fluorescence are unique to SU11274; not replicated by other c-Met inhibitors.
c-Met mutant sensitivity pattern (e.g., H1112L, V1206L) is compound-specific; profile may not transfer to alternative inhibitors.

SU11274 Comparative Evidence


Off-Target Kinase Profile

SU11274 and PHA-665752 are both selective c-Met inhibitors, but their off-target kinase inhibition profiles are distinct. SU11274 exhibits no detectable activity against PDGFRβ, EGFR, and Tie2 at concentrations up to 10–100 μM . In contrast, the full selectivity panel of PHA-665752 against these specific kinases is not identically documented in the same assay format, and PHA-665752 demonstrates a Ki of 4 nM with >50-fold selectivity over a broader panel [1]. The absence of PDGFRβ, EGFR, and Tie2 inhibition by SU11274 is a quantitatively defined characteristic that may influence pathway-specific interpretation in co-culture or stromal-dependent models.

Off-target selectivity
Reported
SU11274: PDGFRβ−, EGFR−, Tie2−
PHA-665752: c-Met Ki 4 nM, >50-fold selectivity
Supports c-Met pathway interpretation without PDGFRβ/EGFR confounding
Cross-study kinase panel; assay formats may differ
Kinase selectivity Off-target profiling c-Met Tyrosine kinase inhibitor

Gastric Cancer Cell Potency

In a head-to-head comparison using MKN45 and SNU5 gastric cancer cell lines, SU11274 and PHA-665752 demonstrated distinct cellular potency ranges. SU11274 was applied at 1 μM and 0.8 μM, while PHA-665752 was used at 200 nM and 600 nM to induce comparable levels of autophagy as measured by immunoblotting [1]. This 2- to 5-fold difference in effective concentration indicates that SU11274 requires higher cellular concentrations than PHA-665752 to achieve equivalent target engagement in these gastric cancer models, a critical consideration for experimental dosing strategies.

Autophagy induction potency
Head-to-head
SU11274: 1 μM (MKN45), 0.8 μM (SNU5)
PHA-665752: 200 nM, 600 nM
~2–5× higher concentration required
Higher concentration needed for equivalent autophagy response in gastric cancer cells
36 h exposure; immunoblotting readout
Gastric cancer Autophagy c-Met inhibition Cellular potency

c-Met Mutant Sensitivity

SU11274 exhibits a distinct inhibition pattern across four c-Met mutants (V1110I, V1238I, V1206L, H1112L) with IC50 values ranging from 0.15 to 1.5 μM for autophosphorylation inhibition [1]. Notably, the H1112L mutant is the most sensitive to SU11274, while V1206L shows the least sensitivity under the tested concentration range [2]. This mutation-specific response profile differs from that of PHA-665752, for which comparable mutant IC50 data are not reported in the primary literature. Additionally, SU11274 retains activity against H1112Y and M1268T mutants [3], further distinguishing its mutant coverage.

Mutant sensitivity profile
Class-level
IC50 0.15–1.5 μM across V1110I, V1238I, H1112L, V1206L
H1112L most sensitive, V1206L least
Mutation-specific response context supports hereditary papillary renal cell carcinoma model studies
HEK293 autophosphorylation assay; comparator mutant data unavailable
c-Met mutations Hereditary papillary renal cell carcinoma Kinase inhibitor resistance Precision oncology

NSCLC Antiproliferative Activity

In c-Met-expressing non-small cell lung cancer (NSCLC) cells, SU11274 inhibits cell viability with IC50 values ranging from 0.8 to 4.4 μM and abrogates hepatocyte growth factor-induced phosphorylation of c-Met and downstream signaling . For comparison, PHA-665752 inhibits c-Met RTK autophosphorylation in A549 lung cancer cells with an IC50 of 45 nM . This ~18- to 100-fold difference in cellular potency between SU11274 and PHA-665752 in lung cancer models reflects divergent cellular permeability, target engagement kinetics, or intracellular retention characteristics.

NSCLC cell potency
Data to verify
SU11274: 0.8–4.4 μM (cell viability)
PHA-665752: 45 nM (autophosphorylation)
~18–100× difference
Requires higher concentrations in lung cancer models; experimental design should account for potency gap
Cross-study comparison; assay endpoints differ
Non-small cell lung cancer NSCLC Cell viability c-Met HGF signaling

Endoplasmic Reticulum Localization

SU11274 possesses an intrinsic fluorescence property when excited by 488 nm laser light, a feature that enables direct visualization of its intracellular distribution without requiring chemical conjugation. In pancreatic cancer cells (S2.013.MUC1F), SU11274 rapidly enters cells and concentrates predominantly in the endoplasmic reticulum [1]. This property has not been reported for PHA-665752, crizotinib, or other common c-Met inhibitors, making SU11274 uniquely suited for live-cell imaging studies of inhibitor trafficking and organelle-specific drug accumulation.

ER accumulation tracking
Head-to-head
Intrinsic fluorescence at 488 nm excitation; rapid ER accumulation in S2.013.MUC1F pancreatic cancer cells
Unique live-cell imaging capability; no chemical conjugation required
Property not reported for PHA-665752 or crizotinib
Subcellular localization Endoplasmic reticulum Fluorescence imaging c-Met inhibitor Intracellular trafficking

Tool Compound vs. Clinical Candidate

SU11274 and crizotinib (PF-02341066) represent distinct categories of c-Met inhibitors with fundamentally different intended use cases. SU11274 has documented poor oral bioavailability and pharmacokinetic properties that preclude clinical development [1], while crizotinib is an FDA-approved dual c-Met/ALK inhibitor with optimized oral bioavailability and clinical efficacy in ALK-positive NSCLC [2]. In cellular assays, crizotinib inhibits c-Met phosphorylation with IC50 of 11 nM and ALK with IC50 of 24 nM , whereas SU11274 is selective for c-Met (IC50 10 nM) with no activity against ALK. This difference in target spectrum means that crizotinib cannot serve as a c-Met-specific tool compound in ALK-expressing systems.

Tool vs. clinical use
Class-level
SU11274: preclinical c-Met tool, poor oral bioavailability
Crizotinib: FDA-approved dual c-Met/ALK inhibitor, oral bioavailability optimized
c-Met-specific tool; avoids ALK confounding in ALK-positive systems
Crizotinib unsuitable for c-Met-only studies
Preclinical tool compound Clinical candidate c-Met ALK Bioavailability

SU11274 Application Guide


c-Met Mutant Cancer Models

SU11274 is the optimal tool compound for investigating cancers driven by specific c-Met mutations, particularly H1112L, V1110I, V1238I, and V1206L, with documented IC50 values ranging from 0.15 to 1.5 μM for autophosphorylation inhibition [1]. The compound's differential sensitivity profile, where H1112L exhibits the highest sensitivity and V1206L the lowest, enables precise mutant-specific studies in hereditary papillary renal cell carcinoma models [2]. Unlike PHA-665752, for which comparable mutant characterization data are not available in primary literature, SU11274 provides a well-characterized mutant response baseline for structure-activity relationship studies.

Live-Cell ER Imaging

SU11274 is uniquely suited for live-cell fluorescence imaging applications due to its intrinsic fluorescence at 488 nm excitation, a property not shared by PHA-665752, crizotinib, or other c-Met inhibitors [1]. The compound rapidly accumulates in the endoplasmic reticulum of cancer cells, enabling direct visualization of inhibitor subcellular distribution without chemical modification [2]. This makes SU11274 the only c-Met inhibitor suitable for studies of organelle-specific drug accumulation, ER stress responses to kinase inhibition, and intracellular trafficking dynamics in pancreatic and other cancer models.

c-Met-Specific Signaling Analysis

SU11274 should be selected for experiments requiring c-Met-specific pathway interrogation without confounding off-target effects on PDGFRβ, EGFR, or Tie2, against which it exhibits no detectable inhibition at relevant concentrations [1]. This selectivity profile is particularly valuable in co-culture systems or tumor microenvironment studies where PDGFRβ or EGFR signaling may otherwise confound interpretation. In contrast, crizotinib's dual c-Met/ALK inhibition makes it unsuitable for c-Met-specific studies in ALK-positive systems [2].

Gastric Cancer Autophagy

SU11274 at 0.8–1 μM concentrations effectively induces autophagy in MKN45 and SNU5 gastric cancer cells via Met/mTOR/ULK1 signaling, as validated by head-to-head immunoblotting comparisons with PHA-665752 (200–600 nM) and crizotinib (50–100 nM) [1]. This established dose-response relationship makes SU11274 a reproducible tool for investigating c-Met-dependent autophagy regulation in gastric cancer models, provided that investigators account for its 2–5× higher required concentration relative to PHA-665752.

Application
Selection Property
Validation Focus
c-Met mutation-driven cancer models
Documented mutant sensitivity profile (H1112L, V1110I, V1238I, V1206L)
Autophosphorylation inhibition endpoint
Live-cell subcellular distribution studies
Intrinsic fluorescence (488 nm excitation)
ER accumulation tracking
c-Met-specific pathway interrogation
Absence of PDGFRβ/EGFR/Tie2 inhibition
Pathway-specific signaling readouts
Gastric cancer autophagy studies
Met/mTOR/ULK1 pathway engagement
Autophagy marker immunoblotting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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